CA-5f

Description

Structure

3D Structure

Properties

IUPAC Name |

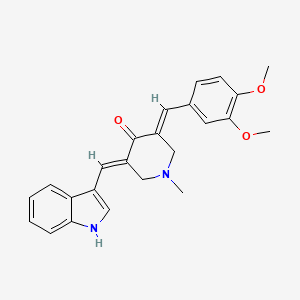

(3E,5E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3/b18-10+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOLPDWVAMBMQN-UBIAKTOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)/C(=C/C3=CNC4=CC=CC=C43)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5F-ADB: A Technical Guide for Researchers

Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate , commonly known as 5F-ADB or 5F-MDMB-PINACA, is a potent synthetic cannabinoid that has been a subject of significant interest within the scientific and forensic communities.[1][2] This technical guide provides an in-depth overview of 5F-ADB, focusing on its chemical properties, pharmacological profile, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical and Pharmacological Profile

5F-ADB is an indazole-based synthetic cannabinoid belonging to the indazole-3-carboxamide family.[2] Its structure is characterized by a 1,3-disubstituted indazole core. A five-carbon chain with a terminal fluorine atom is attached at the 1-position, and the 3-position is linked via a carboxamide to a 1-methoxy-3,3-dimethyl-1-oxobutan-2-yl group.[1]

As a potent agonist of the cannabinoid type 1 (CB1) receptor, 5F-ADB mimics the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, though with significantly higher potency.[1] Preclinical studies have demonstrated its high affinity for both CB1 and CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of 5F-ADB at cannabinoid receptors. These values have been compiled from various in vitro studies and highlight the compound's high affinity and potency.

| Parameter | Receptor | Value | Species | Assay Method | Reference |

| Binding Affinity (Ki) | CB1 | 0.42 nM | Human | Radioligand Binding Assay | [3] |

| Potency (EC50) | CB1 | 0.59 nM | Human | Fluorometric Membrane Potential Assay | [3] |

| CB1 | 1.78 nM | Human | Split NanoLuc Luciferase Complementation | [3] | |

| CB2 | 7.5 nM | Human | Fluorometric Membrane Potential Assay | [3] | |

| CB2 | 1.46 nM | Human | Split NanoLuc Luciferase Complementation | [3] |

Signaling Pathways of 5F-ADB

Activation of the CB1 receptor by 5F-ADB initiates a cascade of intracellular signaling events, primarily mediated by the Gi/o family of G-proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Furthermore, CB1 receptor activation by synthetic cannabinoids can lead to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions contribute to the overall inhibitory effect on neuronal excitability. The activation of the mitogen-activated protein kinase (MAPK) pathway has also been observed, which can influence gene expression and cellular processes such as proliferation and differentiation.

Some evidence suggests that certain synthetic cannabinoids may exhibit biased agonism, potentially coupling to other G-proteins like Gs, which would lead to an increase in cAMP. However, the predominant and most well-characterized pathway for CB1 receptor agonists like 5F-ADB remains Gi/o-mediated signaling.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity (Ki) of 5F-ADB for the CB1 receptor.

-

Membrane Preparation:

-

Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940), and varying concentrations of 5F-ADB.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled, potent cannabinoid agonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding at each concentration of 5F-ADB.

-

Determine the IC50 value (the concentration of 5F-ADB that displaces 50% of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Analytical Methodology: LC-MS/MS for 5F-ADB Detection in Blood

This section provides a representative protocol for the extraction and analysis of 5F-ADB from whole blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation (Solid-Phase Extraction):

-

To a 1 mL blood sample, add an internal standard (e.g., 5F-ADB-d5).

-

Pre-treat the sample by protein precipitation with a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute 5F-ADB and the internal standard with a stronger organic solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 analytical column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for 5F-ADB and its internal standard.

-

-

-

Method Validation:

-

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects according to established guidelines.

-

References

- 1. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new designer drug 5F-ADB activates midbrain dopaminergic neurons but not serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.unipd.it [research.unipd.it]

The Synthetic Cannabinoid 5F-ADB: A Technical Guide to its Mechanism of Action at the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-ADB (also known as 5F-MDMB-PINACA) is a potent, indazole-based synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant toxicity.[1][2] Its powerful psychoactive effects are primarily mediated through its interaction with the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of 5F-ADB at the CB1 receptor, compiling quantitative data, detailing experimental protocols for its characterization, and visualizing the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The affinity, potency, and efficacy of 5F-ADB at the human CB1 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, highlighting the high affinity and potent agonism of this synthetic cannabinoid.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Ki) | 0.42 nM | Radioligand Displacement Assay | [3] |

| Functional Potency (EC50) | 0.59 nM | Fluorometric Membrane Potential Assay | [3] |

| 1.78 nM | G Protein-Coupled Receptor (GPCR) Activation Assay (Split NanoLuc Luciferase) | [3] | |

| 2.3 nM | [35S]GTPγS Binding Assay | [1] | |

| Efficacy | High Efficacy Agonist | [35S]GTPγS Binding Assay | [1] |

| Full Agonist | In vitro binding studies | [4] |

Note: The reported values may vary between studies due to differences in experimental conditions, cell systems, and assay methodologies.

Core Mechanism of Action at the CB1 Receptor

5F-ADB acts as a potent, high-efficacy agonist at the CB1 receptor.[1][3] Upon binding to the receptor, it induces a conformational change that facilitates the activation of intracellular signaling cascades. The primary mechanism involves the coupling to and activation of inhibitory G proteins of the Gi/o family.[5][6]

G Protein-Mediated Signaling

Activation of the Gi/o protein by the 5F-ADB-bound CB1 receptor leads to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] The Gβγ subunit can also modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal inhibition.[8][9]

β-Arrestin Recruitment

In addition to G protein-dependent signaling, agonist binding to the CB1 receptor, including by synthetic cannabinoids, can also promote the recruitment of β-arrestins.[6] β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization, which can lead to a dampening of the signaling response over time.[10] However, β-arrestins can also act as signal transducers themselves, initiating G protein-independent signaling pathways, a concept known as biased agonism. The extent to which 5F-ADB exhibits bias towards either G protein or β-arrestin pathways is an area of ongoing research.

Experimental Protocols

The characterization of 5F-ADB's activity at the CB1 receptor relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., 5F-ADB) by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

Radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940)

-

Unlabeled CB1 receptor agonist (for non-specific binding determination)

-

Test compound (5F-ADB)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4)[11]

-

Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4)[12]

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (5F-ADB).

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound to wells containing the CB1 receptor-expressing cell membranes.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled agonist.

-

Incubate the plate at 37°C for 60-90 minutes.[12]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by an agonist-bound GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes expressing the human CB1 receptor

-

[35S]GTPγS

-

GDP

-

Test compound (5F-ADB)

-

Assay buffer (50 mM Tris-HCl, 150 mM NaCl, 9 mM MgCl2, 0.2 mM EGTA, and 1.4 mg/mL BSA, pH 7.4)[13]

-

Wash buffer (10 mM Tris-HCl, pH 7.4)[13]

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (5F-ADB).

-

In a 96-well plate, incubate the CB1 receptor-expressing cell membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a high concentration of unlabeled GTPγS is added.

-

Incubate the plate at 37°C for 2 hours with gentle shaking.[13]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.[13]

-

Quantify the bound radioactivity using a scintillation counter.

-

The data is analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound in stimulating G protein activation.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation on its primary downstream effector, adenylyl cyclase.

Materials:

-

Whole cells expressing the human CB1 receptor

-

Forskolin (an adenylyl cyclase activator)

-

Test compound (5F-ADB)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Plate the CB1 receptor-expressing cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of the test compound (5F-ADB).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

The inhibitory effect of 5F-ADB on forskolin-stimulated cAMP accumulation is used to determine its potency (IC50) and efficacy.

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the CB1 receptor and β-arrestin. The PathHunter® assay is a common example that utilizes enzyme fragment complementation.

Materials:

-

Cells co-expressing the CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Test compound (5F-ADB)

-

Substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase)

-

Luminometer

Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Add varying concentrations of the test compound (5F-ADB) to the wells.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents containing the enzyme substrate.

-

Measure the chemiluminescent signal using a luminometer.

-

The intensity of the signal is proportional to the extent of CB1 receptor-β-arrestin interaction, from which the EC50 and Emax can be determined.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described above.

Caption: G Protein-Mediated Signaling Pathway of 5F-ADB at the CB1 Receptor.

Caption: β-Arrestin Recruitment Pathway following 5F-ADB Binding to the CB1 Receptor.

Caption: Experimental Workflow for a Radioligand Displacement Assay.

Conclusion

5F-ADB is a highly potent synthetic cannabinoid that acts as a full agonist at the CB1 receptor. Its mechanism of action is primarily driven by the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, it engages β-arrestin signaling pathways, which contribute to receptor desensitization and potentially G protein-independent effects. The in-depth understanding of its pharmacological profile, facilitated by the experimental protocols detailed in this guide, is crucial for the scientific and drug development communities in addressing the challenges posed by novel psychoactive substances and in the pursuit of safer therapeutic agents targeting the endocannabinoid system.

References

- 1. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5F-ADB - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 4.2.6. GTPγS Binding Assay [bio-protocol.org]

A Comprehensive Technical Guide on the Pharmacological Properties of 5F-ADB

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-ADB (also known as 5F-MDMB-PINACA) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound of interest within the scientific and forensic communities.[1][2] First identified in post-mortem samples in late 2014, it belongs to the indazole-3-carboxamide family and has been frequently identified as an active ingredient in synthetic cannabis products.[1] Due to its high potency and association with severe adverse health effects, including numerous fatalities, a thorough understanding of its pharmacological properties is critical.[1][3][4][5] This document provides an in-depth technical overview of the chemistry, pharmacodynamics, pharmacokinetics, and toxicology of 5F-ADB, intended to serve as a resource for researchers and drug development professionals.

Chemical Properties

5F-ADB is classified as an indazole-based synthetic cannabinoid.[6] Its chemical structure consists of an indazole core substituted at the 1- and 3-positions.[6] The 1-position features a 5-fluoropentyl chain, while the 3-position is connected to a tert-leucinate moiety via an amide linker.[6]

-

IUPAC Name: Methyl (S)-2-[1-(5-fluoropentyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate[1]

-

Molecular Formula: C₂₀H₂₈FN₃O₃[1]

-

Molar Mass: 377.460 g·mol⁻¹[1]

The presence of the terminal fluorine on the pentyl chain is a common structural feature in many potent SCRAs, often increasing the compound's affinity for cannabinoid receptors compared to its non-fluorinated analogue.[7]

Pharmacodynamics

The primary mechanism of action for 5F-ADB is its activity as a potent agonist at the cannabinoid receptors CB1 and CB2.[2][6] Its effects are predominantly mediated through the CB1 receptor, which is highly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[8]

Cannabinoid Receptor Binding and Potency

In vitro studies have consistently demonstrated that 5F-ADB is a high-potency agonist at both CB1 and CB2 receptors, significantly exceeding the potency of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[8]

| Compound | CB1 Receptor Affinity (Ki) | CB1 Receptor Potency (EC₅₀) | CB2 Receptor Potency (EC₅₀) | Reference |

| 5F-ADB | 0.42 nM | 0.24 - 1.78 nM | 0.88 - 7.5 nM | [8][9] |

| Δ⁹-THC | 34 nM | ~170 nM | N/A | [8] |

Table 1: Comparative cannabinoid receptor binding affinity and functional potency of 5F-ADB and Δ⁹-THC. Data compiled from multiple studies utilizing fluorometric membrane potential assays and G protein-coupled receptor activation assays.

The high affinity and efficacy at the CB1 receptor are believed to contribute to its profound psychoactive effects and the high incidence of severe toxicity observed in users.[8]

Signaling Pathway

As a CB1 receptor agonist, 5F-ADB activates the G-protein-coupled receptor, initiating a cascade of intracellular signaling events. This activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.

In Vivo Effects

Preclinical studies in animal models corroborate the in vitro findings. In rats, 5F-ADB produces subjective effects similar to those of THC and induces dose-dependent hypothermia and bradycardia, effects that are reversed by a CB1 antagonist.[6][9] Studies in mice have shown that 5F-ADB causes a significant depression of locomotor activity, with an ED₅₀ of 1.05 mg/kg.[10] These cannabimimetic effects are consistent with potent CB1 receptor agonism.[9]

Pharmacokinetics and Metabolism

5F-ADB undergoes rapid and extensive metabolism in the body, primarily in the liver.[11][12] The parent compound often has a short half-life and is typically found at very low concentrations in post-mortem blood samples, making its detection challenging.[11][13]

Metabolic Pathways

The biotransformation of 5F-ADB involves several key enzymatic reactions. The proposed primary metabolic pathway begins with the hydrolysis of the methyl ester group by carboxylesterases to form 5F-ADB methyl ester hydrolysis metabolite.[13][14] This is followed by a variety of phase I reactions, including oxidative defluorination of the pentyl chain (facilitated by cytochrome P450 enzymes), hydroxylation, and further oxidation to form carboxylic acid metabolites.[12][15]

Key Metabolites and Their Activity

Due to the rapid metabolism of the parent drug, toxicological analysis often relies on the detection of its major metabolites. The ester hydrolysis metabolite is frequently found at significantly higher concentrations than 5F-ADB in blood and is considered a reliable marker for confirming consumption.[13][14] Crucially, several of these phase I metabolites, including the oxidative defluorination (M1) and monohydroxylation (M5) products, retain pharmacological activity at cannabinoid receptors and may contribute to the overall toxicological profile of the drug.[3][11]

| Analyte | Matrix | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Reference |

| 5F-ADB | Post-mortem Blood | 0.10 - 1.55 | 0.40 | [14] |

| 5F-ADB Ester Hydrolysis Metabolite | Post-mortem Blood | 0.15 - 23.4 | 2.69 | [14] |

| 5F-ADB Ester Hydrolysis Metabolite | Post-mortem Urine | 0.28 - 72.2 | 9.02 | [14] |

Table 2: Concentrations of 5F-ADB and its primary metabolite detected in post-mortem samples from fatal intoxication cases.

Toxicology and Adverse Effects

5F-ADB is considered one of the most dangerous synthetic cannabinoids, with its use linked to numerous cases of severe intoxication and death worldwide.[1][4] The adverse effects are far more severe and unpredictable than those associated with THC.[7]

Reported clinical symptoms in cases of 5F-ADB intoxication include:

-

Neurological: Confusion, agitation, psychosis, seizures, altered consciousness, and coma.[4][5]

-

Cardiovascular: Tachycardia, cardiotoxicity, and acute circulatory failure.[5][7]

-

Other: Vomiting, mydriasis, acute kidney injury, and respiratory depression.[4][5][7]

The extreme potency, high efficacy, and the presence of pharmacologically active metabolites are all thought to contribute to its severe toxicity profile.[3][8] The very low concentrations detected in fatal cases suggest that even minimal exposure can be lethal.[1]

Key Experimental Methodologies

The characterization of 5F-ADB's pharmacological properties relies on a variety of sophisticated analytical and biological techniques.

In Vitro Metabolism Assay (Human Liver Microsomes)

-

Objective: To identify the metabolic pathways of 5F-ADB.

-

Protocol: 5F-ADB (typically at a concentration of 1-5 µmol/L) is incubated with pooled human liver microsomes (HLMs) in a phosphate buffer at 37°C.[12][15] The reaction is initiated by adding an NADPH-regenerating system. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[12][15] Samples are then centrifuged, and the supernatant is analyzed by LC-HRMS to identify and characterize the metabolites formed.[12] Studies have shown that less than 3.3% of the parent 5F-ADB remains after one hour of incubation, indicating rapid metabolism.[12][15]

Cannabinoid Receptor Activity Assay (Fluorometric Membrane Potential)

-

Objective: To determine the functional potency (EC₅₀) and efficacy of 5F-ADB and its analogues at CB1 and CB2 receptors.

-

Protocol: The assay utilizes cell lines (e.g., AtT20 cells) stably expressing human CB1 or CB2 receptors and a G-protein-gated inwardly rectifying potassium (GIRK) channel.[9][16] Activation of the cannabinoid receptor by an agonist leads to the opening of the GIRK channels, causing membrane hyperpolarization. This change in membrane potential is measured using a fluorescent voltage-sensitive dye. Cells are incubated with the dye and then exposed to varying concentrations of the test compound (e.g., 5F-ADB). The resulting fluorescence signal is measured, and concentration-response curves are generated to calculate EC₅₀ and Emax values.[9][16]

Analytical Detection Protocol (LC-HRMS)

-

Objective: To detect and quantify 5F-ADB and its metabolites in biological matrices (blood, urine).

-

Protocol: Samples (e.g., 1 mL of blood or urine) are first subjected to an extraction procedure, often solid-phase extraction (SPE), to isolate the analytes and remove matrix interferences.[14] The extracted samples are then analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[14][17] Chromatographic separation is typically achieved on a C18 column with a gradient elution of mobile phases like water with formic acid and acetonitrile.[17] The mass spectrometer is operated in a full-scan mode with data-dependent fragmentation (MS/MS) to identify the parent drug and its metabolites based on their accurate mass and fragmentation patterns.[17] Quantification is performed using deuterated internal standards. This method provides the high sensitivity and selectivity required to detect the low concentrations of 5F-ADB and its metabolites found in forensic cases.[14]

Conclusion

5F-ADB is a highly potent synthetic cannabinoid agonist with a complex pharmacological profile characterized by high affinity for cannabinoid receptors, rapid and extensive metabolism, and extreme toxicity. Its in vitro potency is several hundred times greater than that of Δ⁹-THC.[8] The parent compound is often difficult to detect in vivo due to its short half-life, making the identification of its pharmacologically active metabolites crucial for toxicological and forensic investigations. The severe health risks, including a high potential for fatal overdose, underscore the public health threat posed by 5F-ADB and related compounds. Continued research into the specific mechanisms of its toxicity and the development of sensitive analytical methods are essential for clinical management and forensic analysis.

References

- 1. 5F-ADB - Wikipedia [en.wikipedia.org]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annexpublishers.com [annexpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 7. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid-like Effects of Five Novel Carboxamide Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jpacr.ub.ac.id [jpacr.ub.ac.id]

5F-ADB: A Technical Guide on a Potent Synthetic Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5F-ADB (also known as 5F-MDMB-PINACA), a highly potent indazole-based synthetic cannabinoid receptor agonist (SCRA). Due to its high affinity and efficacy at the cannabinoid type 1 (CB1) receptor, 5F-ADB has been a compound of significant interest in forensic, toxicological, and pharmacological research. This document details its receptor pharmacology, signaling pathways, metabolic fate, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

5F-ADB is characterized by its potent interaction with cannabinoid receptors, acting as a high-efficacy agonist. Its binding affinity and functional potency are significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.

Table 1: Receptor Binding Affinity and Functional Potency of 5F-ADB

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Assay Type |

| 5F-ADB | CB₁ | 0.42[1] | 0.59[2][3] | High Agonist | Fluorometric Membrane Potential Assay[1] |

| CB₂ | - | 7.5[2][3] | Agonist | Fluorometric Membrane Potential Assay[3] | |

| Δ⁹-THC | CB₁ | 34[1] | 171[2] | Partial Agonist | Fluorometric Membrane Potential Assay[1][2] |

Note: A lower Kᵢ value indicates higher binding affinity. A lower EC₅₀ value indicates greater potency.

Signaling and Metabolic Pathways

CB1 Receptor Signaling Pathway

5F-ADB exerts its primary pharmacological effects by activating the CB1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade characteristic of Gi/o protein coupling.

Caption: Canonical CB1 receptor signaling pathway activated by 5F-ADB.

Metabolic Pathway

5F-ADB is subject to extensive and rapid hepatic metabolism.[4][5] The primary metabolic routes involve ester hydrolysis followed by oxidative defluorination and further oxidation.[5][6][7] Several of these metabolites retain pharmacological activity at cannabinoid receptors, which may contribute to the overall toxicological profile of the parent compound.[4][8]

Caption: Major metabolic pathways of 5F-ADB in humans.

Experimental Protocols

The characterization of 5F-ADB and similar SCRAs relies on standardized in vitro assays. The following are representative protocols based on established methodologies.

Protocol: Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

-

Preparation of Cell Membranes: Utilize membranes from cells stably expressing the human cannabinoid receptor of interest (e.g., CHO-CB1 or HEK-CB1 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]-CP55,940), and varying concentrations of the test compound (5F-ADB).

-

Equilibration: Incubate the mixture at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: cAMP Accumulation Functional Assay

This functional assay measures the ability of a ligand to activate a Gi/o-coupled receptor, such as CB1, by quantifying the resulting inhibition of cyclic AMP (cAMP) production.

References

- 1. researchgate.net [researchgate.net]

- 2. ecddrepository.org [ecddrepository.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic profiling of synthetic cannabinoid 5F-ADB and identification of metabolites in authentic human blood samples via human liver microsome incubation and ultra-high-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a High-Potency Synthetic Cannabinoid: A Technical Guide to the Discovery and History of 5F-ADB

Foreword: This document provides a comprehensive technical overview of the synthetic cannabinoid receptor agonist (SCRA) 5F-ADB (also known as 5F-MDMB-PINACA). It is intended for researchers, scientists, and drug development professionals, detailing the compound's discovery, emergence, pharmacology, and the analytical methods used for its detection.

Introduction: The Rise of a Novel Psychoactive Substance

5F-ADB (methyl 2-{[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid that emerged on the global new psychoactive substances (NPS) market in 2014.[1] Like other SCRAs, it was designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by targeting the human cannabinoid receptors, CB1 and CB2.[2] However, its high affinity and efficacy at these receptors have been linked to a profile of severe toxicity, distinguishing it from both THC and earlier generations of synthetic cannabinoids.[3]

Discovery and Emergence

The first documented identification of 5F-ADB occurred in Japan in late 2014.[3][4] Japanese forensic laboratories detected the compound in post-mortem samples from a series of ten individuals who died from unexplained drug overdoses between September and December of that year.[3] The substance was found in herbal blends that were being smoked for their psychoactive effects.[4] The very low concentrations detected in tissues, often less than 1.0 ng/mL in blood, suggested that 5F-ADB was extremely potent and significantly more toxic than previously encountered SCRAs.[3][4]

Following its initial discovery, the prevalence of 5F-ADB increased rapidly worldwide. In the United States, the National Forensic Laboratory Information System (NFLIS) registered 19,568 reports for 5F-ADB between 2014 and 2018.[5] By 2018, it had become the most common synthetic cannabinoid identified in seizures by the Drug Enforcement Administration (DEA).[3] The substance has also been unexpectedly identified as an adulterant in commercially available cannabidiol (CBD) e-liquid products, posing a significant public health risk to unsuspecting consumers.[6] In response to its high potential for abuse and severe health risks, 5F-ADB was classified as a Schedule I controlled substance in the United States.[3]

Chemical Structure and Synthesis

5F-ADB belongs to the indazole-3-carboxamide family of synthetic cannabinoids. Its structure is characterized by an indazole core, substituted at the 1-position with a 5-fluoropentyl chain and at the 3-position with a carboxamide linker attached to a tert-leucinate methyl ester group.[5] The terminal fluorine on the pentyl chain is a common modification in modern SCRAs, known to significantly increase binding affinity for the CB1 receptor.[7]

The synthesis of 5F-ADB typically involves a two-step process:

-

Amide Coupling: The indazole core precursor, 1H-indazole-3-carboxylic acid, is coupled with the amino acid ester, L-tert-leucine methyl ester, to form the intermediate methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.

-

N-Alkylation: The nitrogen at the 1-position of the indazole ring is then alkylated using a 5-fluoropentyl halide, typically 1-bromo-5-fluoropentane, under basic conditions to yield the final 5F-ADB product.

The availability of these precursors has led to the emergence of "do-it-yourself" synthesis kits on the illicit market, contributing to the substance's widespread availability.

Pharmacology and Toxicology

Mechanism of Action and Receptor Signaling

5F-ADB is a potent, high-efficacy agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[8] The CB1 receptor is highly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is associated with immune function.

Upon binding, 5F-ADB activates the CB1 receptor, initiating a downstream signaling cascade. The receptor is canonically coupled to an inhibitory G-protein (Gi/o). Activation leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The dissociated Gβγ subunits can inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

-

Recruitment of β-arrestin 2: This protein is involved in receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling pathways.

The combination of these effects, particularly the inhibition of neurotransmitter release at presynaptic terminals, underlies the profound central nervous system effects of 5F-ADB.

Receptor Binding Affinity and Potency

Studies have consistently demonstrated that 5F-ADB is a high-potency agonist with greater affinity and efficacy than THC and many earlier SCRAs. Its metabolites have also been shown to retain significant affinity for the CB1 receptor, potentially contributing to the compound's overall toxicity.[7]

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Reference |

| 5F-ADB | CB1 | 0.42 | 0.24 - 21 | High Agonist | |

| CB2 | - | 0.88 - 15 | High Agonist | ||

| 5F-ADB Metabolite (M2) | CB1 | 25 | - | High Efficacy Agonist | |

| Δ⁹-THC | CB1 | 34 | ~171 | Partial Agonist | [4] |

Table 1: Comparative Receptor Affinity and Potency Data. Note: Values are compiled from multiple studies and methodologies, leading to ranges.

Toxicology and Adverse Effects

The high potency of 5F-ADB is associated with a significant risk of acute toxicity. Clinical presentations of intoxication often include severe neuropsychiatric and cardiovascular effects.[2]

-

Psychological: Agitation, confusion, anxiety, paranoia, hallucinations, psychosis.[2][6]

-

Cardiovascular: Tachycardia, hypertension.

-

Neurological: Seizures, loss of consciousness.

-

Other: Nausea, vomiting, acute kidney injury.

Numerous fatalities have been directly attributed to 5F-ADB intoxication.[3][7] The cause of death in these cases is often attributed to complications such as cardiac arrest, respiratory depression, or asphyxia following loss of consciousness.[4]

Experimental Protocols

Protocol for In Vitro CB1 Receptor Binding Assay (Competitive Radioligand)

This protocol describes a representative method for determining the binding affinity (Kᵢ) of a test compound like 5F-ADB at the CB1 receptor.

-

Materials:

-

Cell membranes from cells stably expressing human CB1 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).

-

Non-specific binding control: WIN 55,212-2 (10 µM).

-

Test compound (5F-ADB) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (5F-ADB) in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a final concentration of ~0.5 nM, and 50 µL of the test compound dilution.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of WIN 55,212-2 instead of the test compound.

-

Initiate the binding reaction by adding 50 µL of the CB1 receptor membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Protocol for Forensic Quantification of 5F-ADB in Whole Blood by LC-MS/MS

This protocol outlines a validated method for the extraction and quantification of 5F-ADB and its primary ester hydrolysis metabolite in postmortem blood samples.

-

Sample Preparation (Solid-Phase Extraction):

-

Pipette 1 mL of calibrator, control, or case blood into a labeled tube.

-

Add an internal standard (e.g., 5F-ADB-d₄) and vortex.

-

Add 2 mL of cold acetonitrile to precipitate proteins. Vortex thoroughly.

-

Centrifuge at 3,500 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a water/methanol solution to remove interfering substances.

-

Dry the cartridge under vacuum.

-

Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 or PFP (Pentafluorophenyl) analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient starts at 95% A, ramping to 5% A over several minutes to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both 5F-ADB and its metabolite, as well as the internal standard, for confident identification and quantification. For 5F-ADB, a common precursor ion is m/z 378.2.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the prepared calibrators.

-

Apply a linear regression model to the calibration curve.

-

Calculate the concentration of 5F-ADB and its metabolite in the case samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The emergence of 5F-ADB represents a significant development in the evolution of synthetic cannabinoids. Its discovery was marked by a series of fatalities that underscored its high potency and toxicity. As a powerful agonist of the CB1 receptor, its pharmacology explains its intense psychoactive effects and severe adverse health consequences. The detailed experimental protocols provided herein for its pharmacological characterization and forensic detection are crucial tools for researchers and forensic scientists working to understand and mitigate the harms associated with this and future generations of synthetic drugs. Continued vigilance and advanced analytical capabilities are essential for monitoring the ever-changing landscape of new psychoactive substances.

References

- 1. Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | 2709672-58-0 [chemicalbook.com]

- 2. Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. 2-(1-(5-Fluoropentyl)-1H-indazole-3-ylcarbonylamino)-3-methylbutanoic acid methyl ester | C19H26FN3O3 | CID 102333975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugfoundation.org.nz [drugfoundation.org.nz]

- 8. caribjscitech.com [caribjscitech.com]

toxicological profile of 5F-ADB in vitro

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 5F-ADB

Introduction

5F-ADB (also known as 5F-MDMB-PINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family.[1] First identified in Europe in 2015, it has been associated with numerous cases of acute intoxication and fatalities worldwide.[1][2] As a substance with significant public health implications, a thorough understanding of its toxicological profile is crucial for the scientific and medical communities. This document provides a comprehensive overview of the in vitro toxicology of 5F-ADB, focusing on its receptor interactions, metabolic pathways, cellular toxicity, and effects on key signaling cascades.

Receptor Binding Affinity and Functional Activity

5F-ADB primarily exerts its effects through its interaction with the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly expressed in the immune system. In vitro studies consistently demonstrate that 5F-ADB is a high-affinity, high-efficacy agonist at both receptors.

Quantitative Data: Receptor Binding and Potency

The binding affinity (Ki) and functional potency (EC50) of 5F-ADB and its primary metabolites have been characterized in several studies. These values are summarized in the table below.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| 5F-ADB | CB1 | 0.32 - 0.42[3][4] | 0.24 - 0.59[3][4] |

| CB2 | 7.5[3] | 7.5[3] | |

| 5F-ADB Metabolite M2 | CB1 | 25[5] | - |

| (N-5-hydroxypentyl) | |||

| 5F-ADB Metabolite M7 | CB1 | Low µM affinity[3][5] | High Efficacy[3][5] |

| (Ester hydrolysis) | |||

| Δ9-THC (Comparator) | CB1 | 34[3][5] | - |

Note: Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Experimental Protocols

1.2.1. Radioligand Competition Binding Assay (for Ki determination)

This assay is used to determine the binding affinity of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.

-

Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are prepared.

-

Assay Buffer: A buffer solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4) is used.

-

Competition Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) and increasing concentrations of the test compound (5F-ADB).[5]

-

Incubation: The mixture is incubated, typically for 90 minutes at 30°C, to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2.2. Fluorescence-Based Membrane Potential Assay (for EC50 determination)

This functional assay measures the change in membrane potential in cells upon receptor activation, which is a downstream effect of G-protein coupled receptor (GPCR) activation.

-

Cell Culture: CHO cells expressing human CB1 or CB2 receptors are cultured in appropriate media.

-

Loading with Dye: Cells are loaded with a fluorescent membrane potential-sensitive dye.

-

Compound Addition: Increasing concentrations of the test compound (5F-ADB) are added to the cells.

-

Signal Detection: Changes in fluorescence, indicating a change in membrane potential due to ion channel activation following receptor agonism, are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.

In Vitro Metabolism

The metabolism of 5F-ADB is extensive and primarily occurs in the liver. In vitro studies using human liver microsomes (HLMs) are essential for identifying the major metabolic pathways and resulting metabolites.

Primary Metabolic Pathways

The biotransformation of 5F-ADB involves several key reactions:

-

Ester Hydrolysis: The most dominant metabolic pathway, where the methyl ester group is cleaved to form a carboxylic acid metabolite (e.g., M7).[6][7][8]

-

Oxidative Defluorination: The fluorine atom on the pentyl chain is replaced with a hydroxyl group, forming an N-(5-hydroxypentyl) metabolite (e.g., M2).[6][7]

-

Hydroxylation: The addition of hydroxyl groups at various positions on the molecule.[8]

-

Glucuronidation: The conjugation of metabolites with glucuronic acid to increase water solubility for excretion.[8]

Several of these phase I metabolites, particularly the ester hydrolysis product, retain significant activity at the CB1 receptor, which may contribute to the overall toxicity of the parent compound.[3][5]

Visualization: 5F-ADB Metabolic Pathway

Caption: Primary metabolic pathways of 5F-ADB identified in vitro.

Experimental Protocol: Human Liver Microsome (HLM) Incubation

-

Incubation Mixture: A typical incubation mixture contains pooled HLMs, a NADPH-generating system (cofactor for CYP450 enzymes), buffer (e.g., potassium phosphate), and the test compound (5F-ADB).

-

Reaction Initiation: The reaction is initiated by adding the NADPH-generating system after a pre-incubation period to equilibrate the temperature.

-

Incubation Conditions: The mixture is incubated at 37°C for a specified time course (e.g., up to 3 hours).[8]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Preparation: The samples are centrifuged, and the supernatant is collected for analysis.

-

Analysis: The metabolites are identified and quantified using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[8]

Cytotoxicity

The cytotoxic effects of 5F-ADB have been evaluated in various cell lines, revealing concentration-dependent toxicity.

Quantitative Data: Cytotoxicity

| Cell Line | Assay | Endpoint | Key Findings | Reference |

| A549 (Lung Carcinoma) | MTT | Cell Viability | Significant concentration-dependent decrease in viability. | [[“]] |

| TR146 (Buccal Carcinoma) | MTT | Cell Viability | Significant concentration-dependent decrease in viability. | [[“]] |

| hBMECs (Human Brain | MTT | Cell Viability | Increased cell viability at concentrations from 0.01 µM to 1 µM. | [10] |

| Microvascular Endothelial Cells) |

Note: The pro-proliferative effect observed in hBMECs is contrary to the cytotoxic effects seen in cancer cell lines, suggesting cell-type specific responses.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. Assessment of the proliferative and angiogenic effects of the synthetic cannabinoid (R)-5-fluoro ADB on human cerebral microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolites of the synthetic cannabinoid 5F-ADB (also known as 5F-MDMB-PINACA), focusing on their identification and quantification for initial screening purposes. This document outlines the major biotransformation pathways, key analytical methodologies, and quantitative data to aid researchers in the development and implementation of robust screening protocols.

Introduction

5F-ADB is a potent, indazole-based synthetic cannabinoid that has been associated with numerous adverse health effects and fatalities worldwide.[1][2] Due to its rapid and extensive metabolism in the human body, the parent compound is often found at very low concentrations or is entirely absent in biological samples, particularly urine.[3][4][5] Therefore, the detection of its primary metabolites is crucial for confirming exposure in clinical and forensic settings. This guide focuses on the most abundant and analytically significant metabolites that serve as reliable biomarkers for 5F-ADB intake.

Metabolic Pathways of 5F-ADB

The biotransformation of 5F-ADB primarily occurs in the liver and involves several key enzymatic reactions. The major metabolic pathways include:

-

Ester Hydrolysis: The most prominent initial metabolic step is the hydrolysis of the methyl ester group, catalyzed by carboxylesterases, to form the 5F-ADB carboxylic acid metabolite (M20 in some literature).[5][6][7] This metabolite is often found in higher concentrations in biological fluids compared to the parent drug, making it a primary target for analytical screening.[3][4]

-

Oxidative Defluorination: The fluoropentyl side chain can undergo oxidation, leading to the removal of the fluorine atom and the formation of a 5-hydroxypentyl metabolite.[6][8] This can be followed by further oxidation to a carboxylic acid.

-

Hydroxylation: Monohydroxylation can occur on the pentyl chain and the indazole ring system.[2][6]

-

Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid to facilitate excretion.[6]

These metabolic transformations result in a variety of phase I and phase II metabolites. For initial screening purposes, the ester hydrolysis metabolite is considered the most reliable and abundant biomarker.

Primary Metabolites for Screening

Based on numerous in vitro and in vivo studies, the following metabolites are recommended as primary targets for the initial screening of 5F-ADB exposure:

| Metabolite Name | Common Abbreviation | Metabolic Pathway | Significance |

| 5F-ADB carboxylic acid | 5F-ADB-COOH, M20 | Ester Hydrolysis | Most abundant metabolite in urine and blood. Considered the most reliable marker for 5F-ADB intake.[3][4][6][7] |

| 5-Hydroxypentyl-5F-ADB | 5-OH-pentyl-5F-ADB | Oxidative Defluorination, Hydroxylation | A significant metabolite indicating side-chain oxidation. |

| Carboxypentyl-ADB carboxylic acid | M8 | Ester Hydrolysis & Oxidation | A further oxidation product, also found in urine samples.[6][7] |

| Monohydroxypentyl-5F-ADB | M17 | Hydroxylation | Found as a urinary marker.[6][7] |

Quantitative Data from Authentic Samples

The following table summarizes the concentration ranges of 5F-ADB and its primary ester hydrolysis metabolite found in postmortem blood and urine samples from fatal intoxication cases. This data highlights the importance of targeting the metabolite for detection.

| Analyte | Matrix | Concentration Range (ng/mL) | Mean Concentration (ng/mL) | Source |

| 5F-ADB | Blood | 0.10 - 1.55 | 0.40 | [3][4] |

| 5F-ADB ester hydrolysis metabolite | Blood | 0.15 - 23.4 | 2.69 | [3][4] |

| 5F-ADB | Urine | Not Detected | - | [3][4] |

| 5F-ADB ester hydrolysis metabolite | Urine | 0.28 - 72.2 | 9.02 | [3][4] |

Experimental Protocols

The most common and reliable analytical technique for the identification and quantification of 5F-ADB metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS).

Sample Preparation

Urine Samples:

-

Acidification: To 1 mL of urine, add a small amount of concentrated hydrochloric acid to acidify the sample.[8]

-

Enzymatic Hydrolysis (Optional but Recommended for Glucuronidated Metabolites): Add β-glucuronidase enzyme to the urine sample and incubate to cleave glucuronide conjugates.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Extract the acidified urine with an organic solvent like ethyl acetate. Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

Solid-Phase Extraction (SPE): Condition a mixed-mode or polymer-based SPE cartridge. Load the pre-treated urine sample, wash the cartridge to remove interferences, and elute the metabolites with an appropriate solvent mixture.[3] Evaporate the eluate and reconstitute.

-

Blood/Serum Samples:

-

Protein Precipitation: To 1 mL of blood or serum, add a protein precipitating agent like acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.

-

Supernatant Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE): Alternatively, for cleaner extracts, a solid-phase extraction can be performed after protein precipitation.[3]

LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.[8]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[8]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.[8]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.

-

Reference Transitions: Specific precursor and product ions for each metabolite need to be determined using reference standards.

-

Visualizations

Metabolic Pathway of 5F-ADB

Caption: Major metabolic pathways of 5F-ADB.

Experimental Workflow for 5F-ADB Metabolite Screening

Caption: General workflow for 5F-ADB metabolite analysis.

Conclusion

For the effective initial screening of 5F-ADB exposure, a targeted analytical approach focusing on its primary metabolites is essential. The 5F-ADB carboxylic acid metabolite is the most abundant and reliable biomarker in both urine and blood. The implementation of validated LC-MS/MS or LC-HRMS methods, following robust sample preparation protocols, is crucial for achieving the sensitivity and specificity required in forensic and clinical toxicology. This guide provides the foundational knowledge and methodologies to assist laboratories in developing and executing effective screening strategies for 5F-ADB and its metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 3. Detection and quantification of 5F-ADB and its methyl ester hydrolysis metabolite in fatal intoxication cases by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. jpacr.ub.ac.id [jpacr.ub.ac.id]

The Potency of 5F-ADB: A Technical Guide to its Stark Contrast with THC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the potency of the synthetic cannabinoid 5F-ADB compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The following sections detail the profound differences in their interaction with the cannabinoid type 1 (CB1) receptor, their functional consequences, and their in vivo effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Executive Summary

5F-ADB exhibits significantly higher potency than THC, a distinction underpinned by its greater affinity for and efficacy at the CB1 receptor. In vitro studies demonstrate that 5F-ADB binds to the CB1 receptor with an affinity that is approximately 81 times greater than that of THC.[1] This heightened binding affinity translates to a functional potency that is up to 290 times that of THC in activating the CB1 receptor.[2] In vivo animal models corroborate these findings, with 5F-ADB inducing cannabinoid-like effects at substantially lower doses than THC. This guide will dissect the experimental evidence that substantiates these claims, providing a clear and data-driven comparison of these two cannabinoids.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters that define the potency of 5F-ADB and THC at the CB1 receptor.

| Compound | Binding Affinity (Ki) at CB1 Receptor (nM) | Reference |

| 5F-ADB | 0.42 | [1][3] |

| THC | 34 | [1][3] |

Table 1: Comparative Binding Affinities of 5F-ADB and THC at the CB1 Receptor.

| Compound | Functional Potency (EC50) at CB1 Receptor (nM) | Reference |

| 5F-ADB | 0.59 - 2.3 | [2][3] |

| THC | ~269 - 408 | [3] |

Table 2: Comparative Functional Potencies of 5F-ADB and THC at the CB1 Receptor.

| Compound | In Vivo Potency (ED50, mg/kg) in Mice | Test | Reference |

| 5F-ADB | 1.1 | Locomotor Depression | |

| THC | 1.3 - 14.4 | Tetrad (Hypolocomotion, Analgesia, Hypothermia) | |

| 5F-ADB | 0.07 | Substitution for THC |

Table 3: Comparative In Vivo Potencies of 5F-ADB and THC in Mouse Models.

Experimental Protocols

Radioligand Displacement Binding Assay for CB1 Receptor

This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the CB1 receptor using membrane preparations and a radiolabeled cannabinoid agonist, [³H]CP55,940.

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing the CB1 receptor (e.g., rat brain, CHO-CB1 cells).

-

Radioligand: [³H]CP55,940.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 2 mg/ml BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).

-

Test Compounds: 5F-ADB and THC at various concentrations.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen membrane aliquots and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay buffer.

-

Test compound at varying concentrations or vehicle (for total binding) or non-specific binding control.

-

Radioligand ([³H]CP55,940) at a fixed concentration (typically near its Kd).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay for CB1 Receptor Activation

This protocol describes a functional assay to measure the potency (EC50) and efficacy of cannabinoid agonists in stimulating G-protein activation at the CB1 receptor. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Membrane Preparation: From cells stably expressing the CB1 receptor (e.g., CHO-CB1 cells).

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compounds: 5F-ADB and THC at various concentrations.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following to each well on ice:

-

Assay buffer.

-

GDP (typically 10-30 µM).

-

Test compound at varying concentrations or vehicle (for basal binding).

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Express the data as a percentage of the maximal stimulation produced by a full agonist. Plot the percentage of stimulation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Mouse Tetrad Test for In Vivo Cannabinoid Activity

The tetrad test is a battery of four behavioral assays used to assess the in vivo cannabinoid-like activity of a compound in mice. The four components are hypomotility, catalepsy, hypothermia, and analgesia.

Materials:

-

Test Animals: Male mice (e.g., C57BL/6 strain).

-

Test Compounds: 5F-ADB and THC dissolved in an appropriate vehicle.

-

Apparatus for Locomotor Activity: Open field arena with automated beam breaks or video tracking software.

-

Apparatus for Catalepsy: A horizontal bar raised above a surface (bar test).

-

Apparatus for Hypothermia: Rectal probe thermometer.

-

Apparatus for Analgesia: Hot plate or tail-flick apparatus.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

-

Behavioral Testing (typically performed 30-60 minutes post-injection):

-

Hypomotility (Spontaneous Activity): Place the mouse in the open field arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 10-30 minutes).

-

Catalepsy (Bar Test): Gently place the mouse's forepaws on the horizontal bar. Measure the time the mouse remains immobile in this position, with a cut-off time (e.g., 60 seconds).

-

Hypothermia: Measure the mouse's core body temperature using a rectal probe.

-

Analgesia (Hot Plate Test): Place the mouse on a heated surface (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., licking a paw, jumping). A cut-off time is used to prevent tissue damage.

-

-

Data Analysis: Compare the results of the drug-treated groups to the vehicle-treated control group. For dose-response studies, calculate the ED50 value for each component of the tetrad, which is the dose required to produce 50% of the maximal effect.

Signaling Pathways and Experimental Workflows

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate the substantially higher potency of 5F-ADB compared to THC. This difference is multi-faceted, originating from its superior binding affinity and functional efficacy at the CB1 receptor, and culminating in more pronounced physiological and behavioral effects in vivo. For researchers and drug development professionals, this stark contrast in potency highlights the critical importance of thorough pharmacological profiling of synthetic cannabinoids and underscores the potential for significant adverse effects associated with these highly potent compounds. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for conducting further research and developing a deeper understanding of the pharmacology of novel psychoactive substances.

References

5F-ADB: A Technical Guide to its Legal Status, Scheduling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary